molecular formula C8H6N2O3 B1421137 3-Cyano-5-methoxyisonicotinic acid CAS No. 1138444-09-3

3-Cyano-5-methoxyisonicotinic acid

Cat. No. B1421137
M. Wt: 178.14 g/mol
InChI Key: LLCIVMLWBCMHRH-UHFFFAOYSA-N
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Description

3-Cyano-5-methoxyisonicotinic acid is a heterocyclic compound with the empirical formula C8H6N2O3 . It has a molecular weight of 178.14 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of 3-Cyano-5-methoxyisonicotinic acid is COc1cncc(C#N)c1C(O)=O . This represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

3-Cyano-5-methoxyisonicotinic acid is a solid compound . It has a molecular weight of 178.14 . The empirical formula of the compound is C8H6N2O3 .

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

  • Synthesis of Trisubstituted Pyridines : 3-Cyano-5-methoxyisonicotinic acid derivatives are utilized in the synthesis and metallation of picolinic and isonicotinic acids, facilitating the regiospecific transformation into 2, 3, 4-trisubstituted pyridines. This process is significant for the synthesis of complex organic compounds (Epsztajn et al., 1989).

  • Corrosion Inhibition : Derivatives of 3-Cyano-5-methoxyisonicotinic acid, such as acrylamide derivatives, have been studied for their role in corrosion inhibition. They have shown effectiveness as corrosion inhibitors for copper in acidic solutions (Abu-Rayyan et al., 2022).

Electrochemical Behavior and Analysis

  • Electrochemical Studies : The electrochemical behavior of derivatives like 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine has been investigated. This research provides insight into the electrochemical properties and potential applications of such compounds (David et al., 1995).

Medicinal Chemistry and Biological Studies

  • Antioxidant Bioactivity : Compounds like 3-methoxyisonicotinic acid have been isolated from plants like Senecio scandens, showing significant antioxidant bioactivity. Such studies highlight the potential for 3-Cyano-5-methoxyisonicotinic acid derivatives in medicinal chemistry and bioactive compound discovery (Leu et al., 2011).

  • Synthesis of Novel Derivatives : Novel derivatives of 1,4-dihydroisonicotinic acid, bearing cyano and acetyl groups, have been synthesized. These compounds have potential implications in the development of new pharmaceuticals (Goba et al., 2013).

  • Cytotoxic Activity Studies : Some derivatives of 3-Cyano-5-methoxyisonicotinic acid have been studied for their cytotoxic activity, particularly in the context of cancer research. Such compounds can be important in the development of new chemotherapeutic agents (Gómez‐Ruiz et al., 2008).

  • Solar Cell Applications : Organic sensitizers, including derivatives of 3-Cyano-5-methoxyisonicotinic acid, have been engineered for dye-sensitized solar cell applications, demonstrating the versatility of these compounds in materials science (Hagberg et al., 2008).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It’s also classified as a combustible solid . The compound should be stored properly and handled with care to avoid potential hazards .

Future Directions

As 3-Cyano-5-methoxyisonicotinic acid is provided to early discovery researchers as part of a collection of unique chemicals , it’s likely that it will continue to be used in various research contexts. The specific future directions will depend on the results of these research studies.

properties

IUPAC Name

3-cyano-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-6-4-10-3-5(2-9)7(6)8(11)12/h3-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCIVMLWBCMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673861
Record name 3-Cyano-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-methoxyisonicotinic acid

CAS RN

1138444-09-3
Record name 3-Cyano-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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